
1-(1,3,3a,4,7,7a-Hexahydro-4,7-epoxyisoindol-2-yl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,3a,4,7,7a-Hexahydro-4,7-epoxyisoindol-2-yl)-2-chloropropan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as HH-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of HH-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the development and progression of various diseases. HH-1 has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
HH-1 has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of amyloid beta aggregation in Alzheimer's disease, and the modulation of neurotransmitter release in the brain. HH-1 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
HH-1 has several advantages for use in lab experiments, including its high purity and stability, which make it easy to handle and store. However, HH-1 can also be expensive to synthesize, which may limit its use in certain experiments. Additionally, the mechanism of action of HH-1 is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several potential future directions for research involving HH-1. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. HH-1 has shown promise as a potential therapeutic agent, and further research is needed to explore its full potential. Another area of interest is in the development of new methods for synthesizing HH-1, which may improve its availability and reduce its cost. Finally, future research may focus on elucidating the mechanism of action of HH-1, which may lead to a better understanding of its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of HH-1 involves a multi-step process that has been developed over several years. The initial step involves the reaction of 2-amino-5-chlorobenzonitrile with ethyl glyoxylate to produce a key intermediate, which is then subjected to a series of reactions involving hydrogenation, cyclization, and epoxidation to yield the final product, HH-1. The synthesis of HH-1 is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
HH-1 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. HH-1 has been shown to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-6(12)11(14)13-4-7-8(5-13)10-3-2-9(7)15-10/h2-3,6-10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWDXSSIOLUZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C3C=CC2O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,3a,4,7,7a-Hexahydro-4,7-epoxyisoindol-2-yl)-2-chloropropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

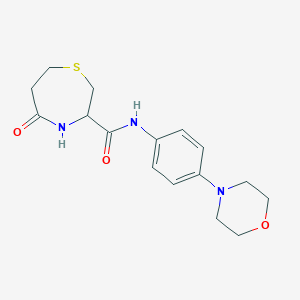
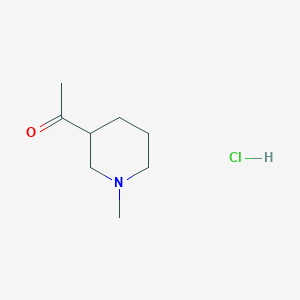

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)
![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
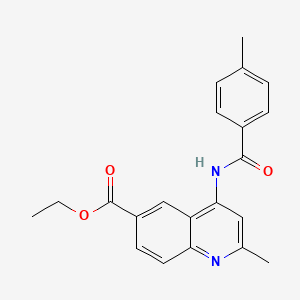
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)

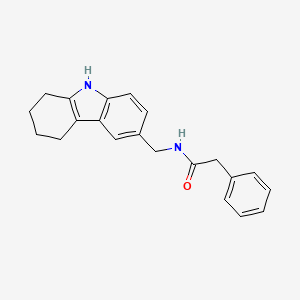
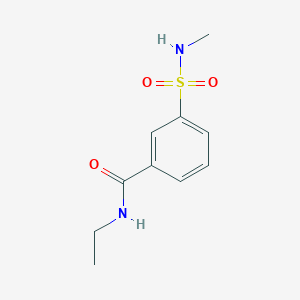
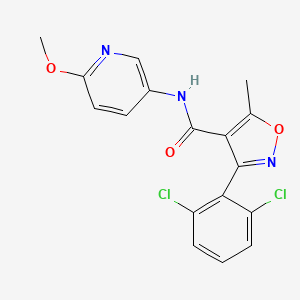

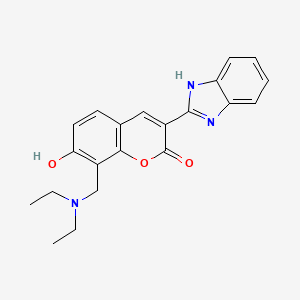
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)